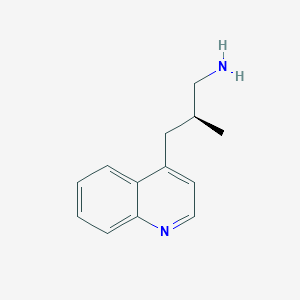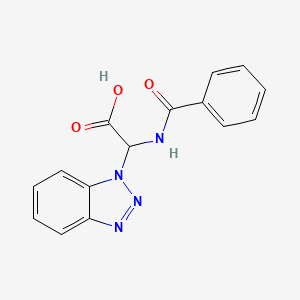![molecular formula C26H27N5O4S B2750618 ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate CAS No. 958580-76-2](/img/structure/B2750618.png)
ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives, including those with a piperazine substitution, have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl environments. These compounds exhibit high corrosion inhibition efficiencies, attributed to the formation of a protective film on the steel surface. Their performance was validated through various analytical techniques, demonstrating their potential as a new platform for corrosion inhibition in industrial applications (Chen et al., 2021).
Biological Activity
Compounds with the quinazolinone backbone have been synthesized and evaluated for their biological activities, including anti-monoamine oxidase and antitumor activities. These studies highlight the potential therapeutic applications of quinazolinone derivatives in treating various conditions (Markosyan et al., 2015).
Pharmacological Study
Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory properties. Certain derivatives have shown to be more effective than traditional medications such as acetylsalicylic acid in specific tests, suggesting their potential for development into new anti-inflammatory drugs (Daidone et al., 1994).
Antibacterial and Antifungal Activity
Newly synthesized quinazolinone derivatives have been characterized and assessed for their antibacterial and antifungal activities. These compounds have demonstrated significant efficacy against various strains, underscoring their potential as a basis for developing new antimicrobial agents (El-Shenawy, 2017).
Stability Under Stressful Conditions
Research on the stability of quinazolinone derivatives under various stressful conditions, including high temperatures and exposure to oxidants, has provided insights into their durability and potential pharmaceutical applications. Such studies are crucial for the development of stable and effective pharmaceutical substances (Gendugov et al., 2021).
Mecanismo De Acción
Target of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate , which is known to be a substrate for a reductase enzyme . This suggests that HMS1624P13 may also interact with similar enzymes or proteins.
Mode of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate , which is known to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . This suggests that HMS1624P13 might also undergo similar biochemical transformations.
Biochemical Pathways
Based on its structural similarity to ethyl 2-oxo-4-phenylbutyrate , it’s plausible that it might be involved in similar biochemical pathways, such as those involving reductase enzymes .
Result of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate , which is known to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . This suggests that HMS1624P13 might also undergo similar transformations, potentially leading to similar molecular and cellular effects.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-2-35-23(33)17-36-26-28-20-11-7-6-10-19(20)24-27-21(25(34)31(24)26)16-22(32)30-14-12-29(13-15-30)18-8-4-3-5-9-18/h3-11,21H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGGMMEVDPBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)



![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)